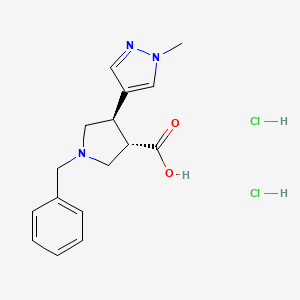

rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans

CAS No.: 2044705-72-6

Cat. No.: VC6676040

Molecular Formula: C16H21Cl2N3O2

Molecular Weight: 358.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044705-72-6 |

|---|---|

| Molecular Formula | C16H21Cl2N3O2 |

| Molecular Weight | 358.26 |

| IUPAC Name | (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C16H19N3O2.2ClH/c1-18-9-13(7-17-18)14-10-19(11-15(14)16(20)21)8-12-5-3-2-4-6-12;;/h2-7,9,14-15H,8,10-11H2,1H3,(H,20,21);2*1H/t14-,15+;;/m0../s1 |

| Standard InChI Key | NYYUUMGNUMYBRD-FZMMWMHASA-N |

| SMILES | CN1C=C(C=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 1-position with a benzyl group and at the 4-position with a 1-methylpyrazol-4-yl moiety. The carboxylic acid group at the 3-position enhances polarity, while the dihydrochloride salt improves aqueous solubility. The stereochemistry is defined by the trans configuration of the (3R,4S) enantiomers, which critically influences its biological interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ | |

| Molecular Weight | 358.26 g/mol | |

| CAS Number | 2044705-72-6 | |

| SMILES Notation | CN1C=C(C=N1)[C@H]2CNC[C@H]2C(=O)O.Cl | |

| Chiral Centers | 2 (C3 and C4) |

Comparative Structural Analysis

Compared to related compounds such as rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1955556-97-4), the addition of the benzyl group in the target compound introduces enhanced lipophilicity, potentially improving blood-brain barrier permeability . The dihydrochloride salt further differentiates it from mono-hydrochloride variants, altering crystallinity and stability .

Synthesis and Chemical Properties

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidine ring via cyclization of appropriate precursors. Key steps include:

-

Benzylation: Introduction of the benzyl group using benzyl bromide or chloride under basic conditions (e.g., sodium hydride in dimethylformamide).

-

Pyrazole Coupling: Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazol-4-yl group to the pyrrolidine core.

-

Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 3-position .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, followed by purification via recrystallization .

Physicochemical Properties

The compound’s logP (partition coefficient) is estimated to be 1.2–1.5, indicating moderate lipophilicity suitable for oral bioavailability. The dihydrochloride salt confers a melting point above 200°C, enhancing thermal stability. Aqueous solubility at pH 7.4 is approximately 15 mg/mL, favorable for in vitro assays .

Research Findings and Future Directions

Current Applications

The compound is primarily used in high-throughput screening libraries to identify novel enzyme inhibitors. Recent studies highlight its utility in fragment-based drug design, where its rigid pyrrolidine scaffold serves as a core for structural diversification.

Knowledge Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume